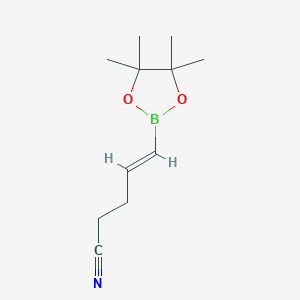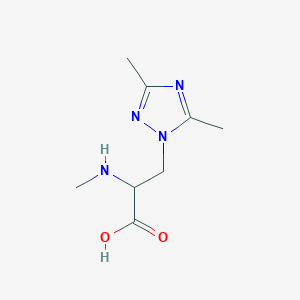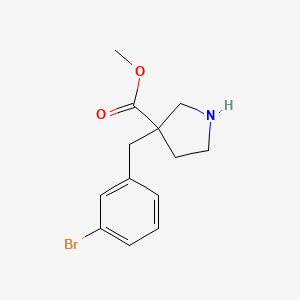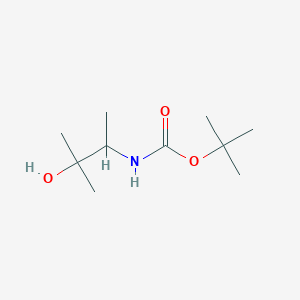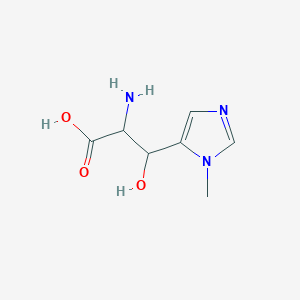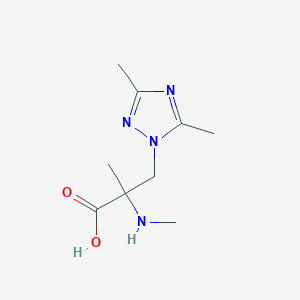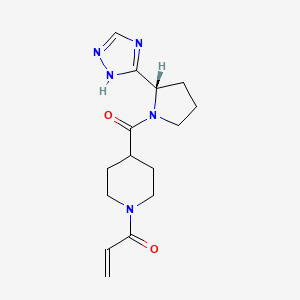
(S)-1-(4-(2-(1H-1,2,4-Triazol-3-yl)pyrrolidine-1-carbonyl)piperidin-1-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{4-[(2S)-2-(1H-1,2,4-triazol-5-yl)pyrrolidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one is a complex organic compound featuring a triazole ring, a pyrrolidine ring, and a piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(2S)-2-(1H-1,2,4-triazol-5-yl)pyrrolidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile.
Synthesis of the Pyrrolidine Ring: The pyrrolidine ring is often synthesized via a reductive amination reaction.
Coupling Reactions: The triazole and pyrrolidine rings are coupled using a carbonylation reaction to form the intermediate compound.
Formation of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction.
Final Coupling: The final compound is obtained by coupling the intermediate with a propenone derivative under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-{4-[(2S)-2-(1H-1,2,4-triazol-5-yl)pyrrolidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-{4-[(2S)-2-(1H-1,2,4-triazol-5-yl)pyrrolidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-{4-[(2S)-2-(1H-1,2,4-triazol-5-yl)pyrrolidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-{4-[(2S)-2-(1H-1,2,4-triazol-5-yl)pyrrolidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one: shares structural similarities with other triazole-containing compounds, such as fluconazole and itraconazole.
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-carboxylic acid.
Piperidine Derivatives: Compounds like piperidine-4-carboxylic acid.
Uniqueness
The uniqueness of 1-{4-[(2S)-2-(1H-1,2,4-triazol-5-yl)pyrrolidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one lies in its combination of three distinct heterocyclic rings, which confer specific chemical and biological properties not found in simpler analogs.
Eigenschaften
Molekularformel |
C15H21N5O2 |
|---|---|
Molekulargewicht |
303.36 g/mol |
IUPAC-Name |
1-[4-[(2S)-2-(1H-1,2,4-triazol-5-yl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C15H21N5O2/c1-2-13(21)19-8-5-11(6-9-19)15(22)20-7-3-4-12(20)14-16-10-17-18-14/h2,10-12H,1,3-9H2,(H,16,17,18)/t12-/m0/s1 |
InChI-Schlüssel |
IAYQDYGDNKOVPK-LBPRGKRZSA-N |
Isomerische SMILES |
C=CC(=O)N1CCC(CC1)C(=O)N2CCC[C@H]2C3=NC=NN3 |
Kanonische SMILES |
C=CC(=O)N1CCC(CC1)C(=O)N2CCCC2C3=NC=NN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(5-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13551486.png)
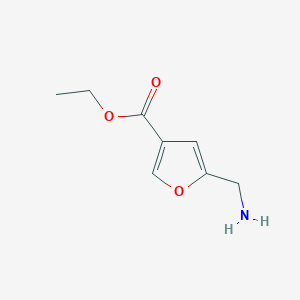
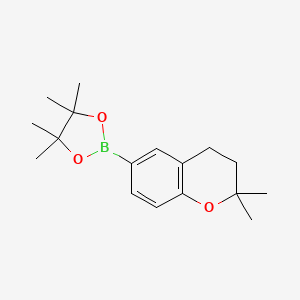
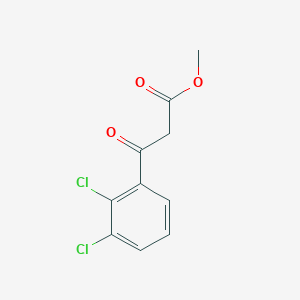
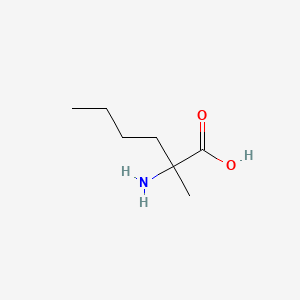
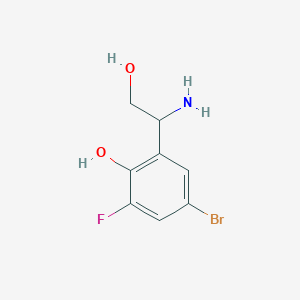
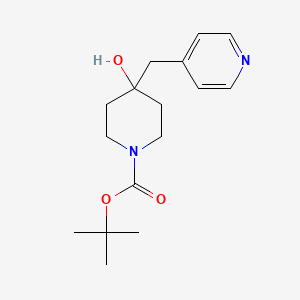
![2-Chloro-3-[(piperidin-4-yl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B13551534.png)
